1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene
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Overview
Description
1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene is an organic compound with the molecular formula C12H17NO4. It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a tert-butoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene can be synthesized through a multi-step process involving the nitration of a benzene derivative followed by the introduction of the tert-butoxyethoxy group. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The tert-butoxyethoxy group can be introduced using tert-butyl alcohol and an appropriate alkylating agent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize microreactor systems to control reaction conditions precisely and improve yield .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The tert-butoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkylating agents, nucleophiles, basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-[2-(Tert-butoxy)ethoxy]-3-aminobenzene.
Substitution: Various substituted benzene derivatives.
Oxidation: Quinones and other oxidized benzene derivatives.
Scientific Research Applications
1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and tert-butoxyethoxy groups.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The tert-butoxyethoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Tert-butoxy)ethoxy]-4-nitrobenzene: Similar structure but with the nitro group in a different position.
1-[2-(Tert-butoxy)ethoxy]-3-aminobenzene: Reduction product of the nitro compound.
1-[2-(Tert-butoxy)ethoxy]-3-hydroxybenzene: Hydroxylated derivative
Uniqueness
The presence of the tert-butoxyethoxy group enhances its solubility and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-8-7-16-11-6-4-5-10(9-11)13(14)15/h4-6,9H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHKPOXEOZKECV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=CC=CC(=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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